6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-13-6-4-12(5-7-13)14-8-9-15(18)17(16-14)10-11-19-2/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXMPNUUVXHJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The ethoxyphenyl and methoxyethyl groups are introduced through substitution reactions. These reactions often involve the use of suitable halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The ethoxyphenyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenated precursors, strong bases (e.g., sodium hydride), and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.
Scientific Research Applications
The compound has been investigated for its potential therapeutic applications, particularly in oncology and inflammation. Its biological activity can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.
Anticancer Properties
Recent studies indicate that 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one exhibits significant anticancer activity. The following table summarizes findings from various studies regarding its effect on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 25.0 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 15.5 | Inhibits cell proliferation |
| HCT116 (Colon Cancer) | 20.0 | Causes G1 phase cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise in modulating immune responses. It may inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the effectiveness of the compound against various cancer cell lines.
- Results : Significant inhibition of cell growth was observed in A549 and MCF-7 cell lines, indicating potential for further development as an anticancer drug.
-
Inflammation Modulation Study :
- Objective : To assess the anti-inflammatory properties of the compound.
- Results : The compound reduced levels of inflammatory markers in vitro, suggesting its utility in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Analogues and Substituent Effects
The compound’s key structural features are compared to similar pyridazinones in Table 1.
Key Observations :
- Position 2 Flexibility : The 2-methoxyethyl group may confer greater metabolic stability than phenyl or short alkyl chains due to reduced steric hindrance and enhanced solubility .
Pharmacological Activity Trends
- Analgesic Activity : 6-Phenyl-4-benzylidene derivatives (e.g., IIIA-IIIC) exhibited significant analgesic effects (p<0.001) in hot-plate tests, though less potent than aspirin . The ethoxy and methoxy groups in the target compound may enhance central nervous system penetration.
- Antimicrobial Potential: Pyridazinones with methoxy/ethoxy substituents (e.g., 3-methoxybenzyl derivatives) showed moderate activity against bacteria and fungi .
- Antihypertensive Effects: Triazolyl-pyridazinones demonstrated vasorelaxant activity, suggesting that the target compound’s substituents could modulate cardiovascular targets .
Solubility and Physicochemical Properties
- 6-Phenyl-pyridazin-3(2H)-one exhibited low solubility in water (<0.1 mg/mL) but improved solubility in ethanol and DMSO .
- The 2-methoxyethyl group in the target compound may enhance aqueous solubility compared to phenyl or alkyl substituents due to increased polarity.
Biological Activity
6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a member of the pyridazinone family, known for its diverse biological activities. This compound features a pyridazinone core with specific substitutions that enhance its therapeutic potential. Research has focused on its antimicrobial, anti-inflammatory, and anticancer properties, making it a compound of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18N2O3 |
| CAS Number | 1208701-73-8 |
| Molecular Weight | 274.32 g/mol |
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds inhibited the growth of various bacterial strains, suggesting that this compound may possess similar activity. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), in human cell lines stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
The compound's anticancer properties have garnered attention, particularly in inhibiting cancer cell proliferation. In vitro assays revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . Further studies are needed to elucidate its efficacy against specific cancer types.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Interaction : It might interact with specific receptors, modulating cellular signaling and gene expression.
- DNA Interaction : There is potential for this compound to bind to DNA, affecting transcription and replication processes .
Study on IL-1β Inhibition
A significant study focused on the ability of pyridazinone derivatives to inhibit IL-1β production. Compounds similar to this compound were shown to reduce IL-1β levels in LPS-stimulated HL-60 cells, indicating a promising anti-inflammatory profile .
Anticancer Activity Assessment
In a comparative study, this compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established anticancer agents .
Q & A
Q. What are the established synthetic routes for 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves condensation of 6-(4-ethoxyphenyl)pyridazin-3(2H)-one with 2-methoxyethyl halides or epoxides under basic conditions. For example, sodium ethoxide in ethanol facilitates nucleophilic substitution at the pyridazine ring’s N-2 position . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : 60–80°C minimizes side reactions.
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to pyridazinone precursor improves yield .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography confirms bond lengths and dihedral angles (e.g., pyridazine ring planarity and substituent orientations) .
- Spectroscopy :
- ¹H/¹³C NMR identifies substituent environments (e.g., ethoxy phenyl protons at δ 1.3–1.5 ppm; methoxyethyl protons at δ 3.2–3.5 ppm) .
- FT-IR verifies carbonyl stretching (C=O at ~1670 cm⁻¹) .
Q. What are the stability considerations for this compound under various storage conditions?
- Methodological Answer :
- Thermal stability : Degrades above 150°C; store at 4°C in inert atmospheres .
- Light sensitivity : Susceptible to photodegradation; use amber vials .
- Solvent compatibility : Stable in DMSO or ethanol for >6 months; avoid aqueous buffers (hydrolysis risk) .
Q. What preliminary assays are used to screen its biological activity?
- Methodological Answer :
- Enzyme inhibition : Test against phosphodiesterase (PDE) isoforms (pyridazinones are PDE inhibitors ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .
- ADME profiling : Microsomal stability assays (e.g., human liver microsomes) to assess metabolic liability .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst (e.g., K₂CO₃ vs. NaH) to identify optimal parameters .
- Continuous flow chemistry : Reduces side products via controlled residence times .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate docking models : Adjust force fields (e.g., AMBER vs. CHARMM) to better reflect ligand-protein flexibility .
- Validate binding assays : Use SPR (surface plasmon resonance) to measure direct target affinity, excluding off-target effects .
- Theoretical framework alignment : Cross-reference results with established SAR of pyridazinones (e.g., ethoxy groups enhance PDE4 selectivity ).
Q. What computational strategies predict metabolite formation and toxicity?
- Methodological Answer :
- In silico metabolism : Use GLORYx or ADMET Predictor™ to identify likely oxidation sites (e.g., ethoxy → hydroxylation) .
- Toxicity prediction : Apply QSAR models for hepatotoxicity (e.g., ProTox-II) .
- MD simulations : Assess metabolite-protein interactions (e.g., CYP3A4 binding) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent modulation : Replace ethoxy with methoxy/fluoro groups to probe electronic effects on PDE inhibition .
- Scaffold hopping : Hybridize with triazolo-pyrimidine cores (e.g., from antitumor analogs ).
- Bioisosteres : Substitute methoxyethyl with morpholine to enhance solubility .
Q. What advanced spectroscopic techniques elucidate tautomeric or conformational dynamics?
- Methodological Answer :
- Dynamic NMR : Detect keto-enol tautomerism in DMSO-d₆ .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O bonds) in crystal packing .
- Time-resolved fluorescence : Study solvent-induced conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
